molecular formula C17H21P B6305453 S(+)-(2-Methylbutyl)diphenylphosphine, 95% CAS No. 53531-21-8

S(+)-(2-Methylbutyl)diphenylphosphine, 95%

Cat. No. B6305453
CAS RN: 53531-21-8
M. Wt: 256.32 g/mol
InChI Key: MKZKKAJGEXZVQE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S(+)-(2-Methylbutyl)diphenylphosphine, 95% (SMBDPP) is an organophosphine compound commonly used as a ligand in organometallic chemistry. It is also used as a catalyst in a variety of reactions such as Heck coupling, Suzuki coupling, and allylic substitution. SMBDPP has a wide range of applications in both academic and industrial research due to its ability to bind to transition metals and its ability to stabilize reactive species.

Scientific Research Applications

S(+)-(2-Methylbutyl)diphenylphosphine, 95% has been used in a variety of scientific research applications, including the synthesis of organic molecules, the preparation of metal complexes, and the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

S(+)-(2-Methylbutyl)diphenylphosphine, 95% is a ligand that binds to transition metals, forming a complex. The ligand can form a variety of different types of complexes, depending on the metal and the reaction conditions. The ligand can also stabilize reactive species, allowing for a variety of different types of reactions to take place.
Biochemical and Physiological Effects
S(+)-(2-Methylbutyl)diphenylphosphine, 95% has been shown to have no adverse effects on human health. It is not toxic and has no known carcinogenic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using S(+)-(2-Methylbutyl)diphenylphosphine, 95% in laboratory experiments is its ability to bind to transition metals and stabilize reactive species. This allows for a variety of different types of reactions to take place. The main limitation of using S(+)-(2-Methylbutyl)diphenylphosphine, 95% is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

For research involving S(+)-(2-Methylbutyl)diphenylphosphine, 95% include its use in the synthesis of new organic molecules, the development of new catalysts, and the exploration of new reaction mechanisms. Additionally, further research could be done on the biochemical and physiological effects of S(+)-(2-Methylbutyl)diphenylphosphine, 95%, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be done on the solubility of S(+)-(2-Methylbutyl)diphenylphosphine, 95% in water and other solvents, as well as its ability to form complexes with various transition metals.

Synthesis Methods

S(+)-(2-Methylbutyl)diphenylphosphine, 95% can be synthesized by the reaction of methylbutyl alcohol and diphenylphosphine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of 80–90 °C and takes approximately 2–3 hours to complete.

properties

IUPAC Name

[(2S)-2-methylbutyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21P/c1-3-15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZKKAJGEXZVQE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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